

In-Depth Technical Guide on the Discovery of Variculanol

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Compound of Interest

Compound Name: Variculanol

Cat. No.: B10820778

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To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of the discovery, structure elucidation, and initial characterization of **Variculanol**, a novel sesterterpenoid. The information is compiled from the primary scientific literature to serve as a foundational resource for further research and development.

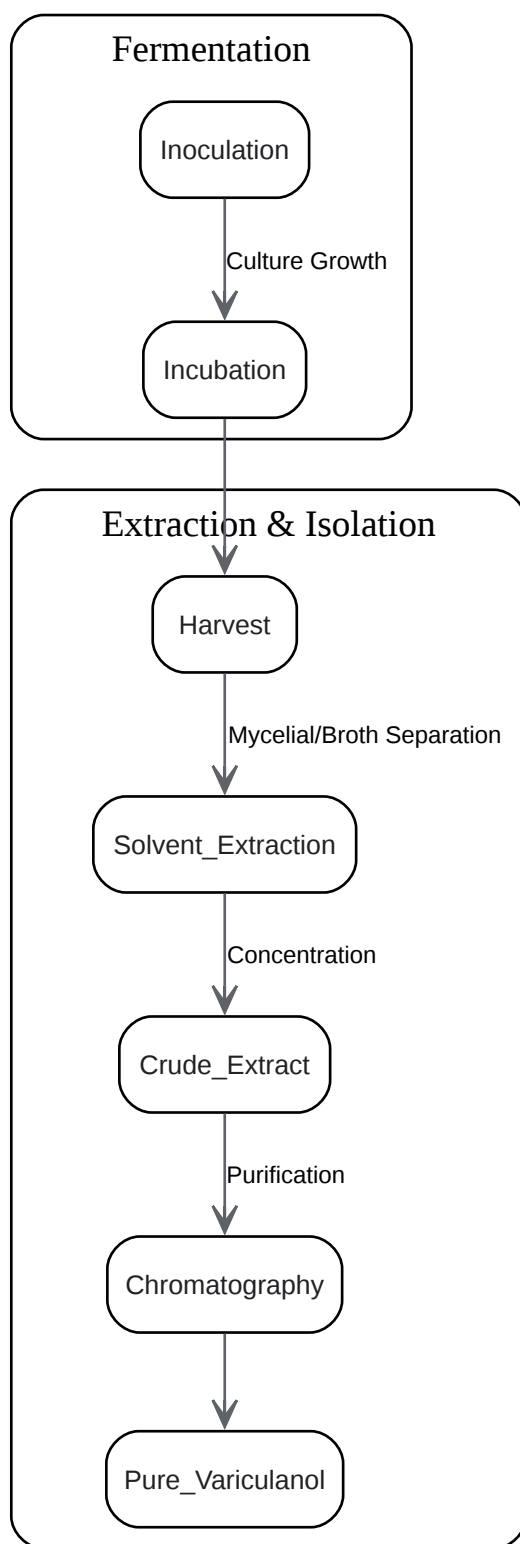
Discovery and Isolation of Variculanol

Variculanol was first reported by Singh et al. in The Journal of Organic Chemistry.^{[1][2][3]} It was isolated from the fungus *Aspergillus varicolor*.^{[1][2]} The discovery of **Variculanol** introduced a novel carbon skeleton to the sesterterpenoid class of natural products.

Experimental Protocol: Fermentation and Extraction

The isolation of **Variculanol** began with the fermentation of *Aspergillus varicolor*. While the full, detailed protocol from the primary literature is not publicly available, a general workflow can be outlined based on standard natural product isolation techniques.

General Fermentation and Extraction Workflow



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Caption: Generalized workflow for the fermentation of *Aspergillus variegatus* and the subsequent extraction and isolation of **Variculanol**.

Structure Elucidation

The chemical structure and absolute stereochemistry of **Variculanol** were determined through a combination of spectroscopic techniques.

Spectroscopic Data

The elucidation of **Variculanol**'s unique 5/12/5 tricyclic ring system was a significant aspect of its initial characterization. The following table summarizes the key types of spectroscopic data that would have been employed for this purpose.

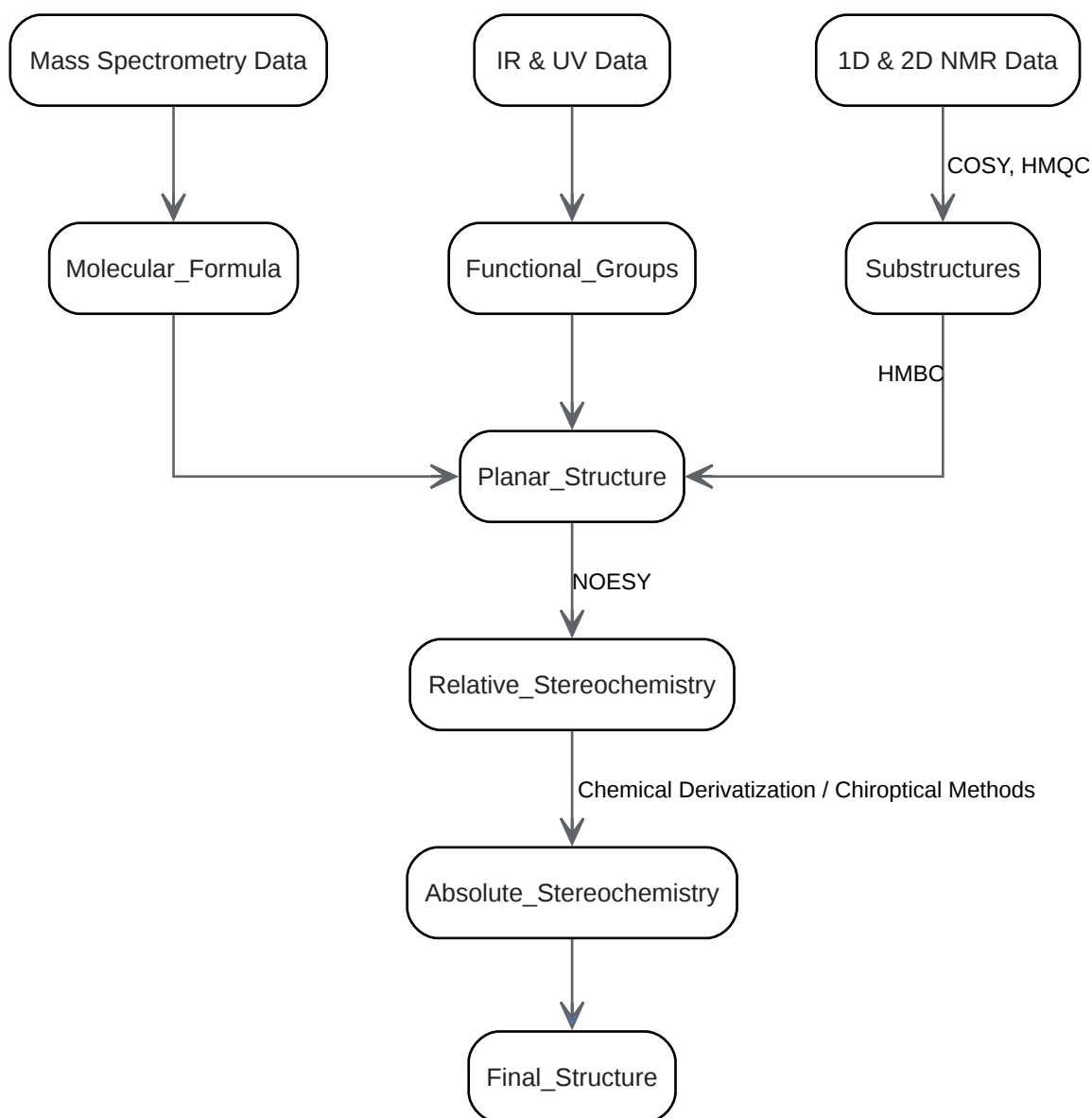
Data Type	Application in Structure Elucidation
^1H NMR	Determination of proton environments and coupling networks.
^{13}C NMR	Identification of the number and types of carbon atoms.
COSY	Correlation of coupled protons to establish spin systems.
HMQC/HSQC	Correlation of protons to their directly attached carbons.
HMBC	Determination of long-range proton-carbon correlations to connect spin systems and establish the carbon skeleton.
NOESY	Analysis of through-space proton-proton interactions to determine relative stereochemistry.
Mass Spec.	Determination of molecular weight and elemental composition.
IR Spec.	Identification of key functional groups (e.g., hydroxyls).
UV Spec.	Analysis of chromophores within the molecule.

Note: Specific quantitative data from the primary literature is not publicly accessible and therefore cannot be included.

Methodological Approach to Structure Determination

The logical flow for determining the structure of a novel natural product like **Variculanol** is a stepwise process of data integration.

Structure Elucidation Workflow



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Caption: Logical workflow for the structure elucidation of **Variculanol**, integrating various spectroscopic data to define its complete chemical structure.

Biological Activity

Currently, there is a lack of publicly available primary literature detailing the specific biological activities or potential signaling pathway interactions of **Variculanol**. Further research is required to determine its pharmacological profile. The novelty of its carbon skeleton suggests that it could possess unique biological properties worthy of investigation.

Conclusion

Variculanol represents a structurally unique sesterterpenoid isolated from *Aspergillus varicolor*. Its discovery has contributed to the known chemical diversity of fungal metabolites. While the foundational work on its isolation and structure has been established, its biological activities and potential as a lead compound for drug development remain an open area for future scientific exploration. The detailed experimental protocols and quantitative data from the primary discovery paper are not available in the public domain, which is a limitation for a complete technical review.

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